Potent Anti-Platelet Activity Differentiates 2-Acetamidophenol from Paracetamol and Aspirin
2-Acetamidophenol demonstrates significantly greater anti-platelet activity than both its regioisomer Paracetamol and the NSAID aspirin. While Paracetamol (4-acetamidophenol) is noted for its clinically insignificant anti-platelet activity, a direct in vitro study found that 2-acetamidophenol exhibited several times more potent anti-platelet and anti-arthritic potential than aspirin [1]. This activity was assessed against both arachidonic acid and adenosine 5'-diphosphate induced human platelet aggregation, positioning it as a strong candidate for cardiovascular disease research [1].
| Evidence Dimension | In vitro anti-platelet activity (human platelet aggregation inhibition) |
|---|---|
| Target Compound Data | Several times more potent than aspirin |
| Comparator Or Baseline | Paracetamol (4-acetamidophenol): Clinically insignificant anti-platelet activity. Aspirin: Used as a positive control for comparison. |
| Quantified Difference | 2-Acetamidophenol >> Aspirin > Paracetamol |
| Conditions | In vitro human platelet-rich plasma, aggregation induced by arachidonic acid and adenosine 5'-diphosphate, monitored by dual-channel aggregometer. |
Why This Matters
For researchers investigating cardiovascular disease or platelet function, 2-Acetamidophenol provides a research tool with a distinct and potent pharmacological profile that cannot be replicated by using Paracetamol or aspirin as a proxy.
- [1] Qureshi, Z. U. R., Aslam, M., Saeed, T. Z., & Sial, A. (2015). Anti-platelet and Anti-Arthritic Activity of Orthocetamol (2-Acetamidophenol): An Ortho (O) Positional Isomer of Paracetamol. Turkish Journal of Pharmaceutical Sciences, 12(3), 75-94. View Source
